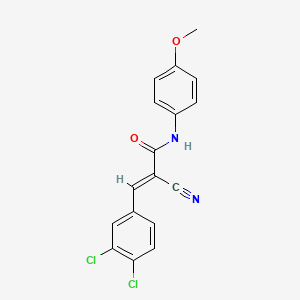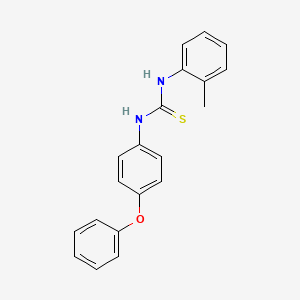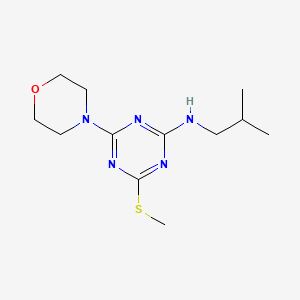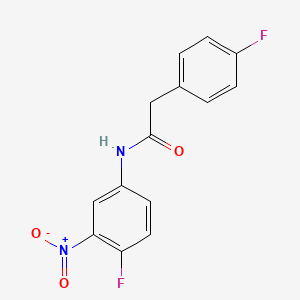
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory and anti-tumor effects.
Wirkmechanismus
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide is a potent inhibitor of JAK2, which plays a critical role in cytokine signaling. JAK2 is activated by cytokine receptors and phosphorylates downstream signaling molecules, including signal transducers and activators of transcription (STATs). Inhibition of JAK2 by 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide prevents phosphorylation of STATs and downstream signaling, leading to inhibition of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models of inflammatory diseases. 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activation of JAK2 and downstream signaling molecules, including STATs.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a potent inhibitor of JAK2 and has been shown to have anti-inflammatory and anti-tumor effects in a variety of cell types and animal models. However, there are also limitations to its use. 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have off-target effects on other signaling pathways, which may complicate interpretation of results. Additionally, 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide. One area of research is the development of more potent and selective JAK2 inhibitors. Another area of research is the identification of new targets for 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide and other JAK2 inhibitors. Finally, there is a need for more studies to investigate the potential therapeutic applications of 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide in a variety of diseases, including cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide involves a series of chemical reactions. The starting material, 3,4-dichloroaniline, is reacted with potassium hydroxide and carbon disulfide to form 3,4-dichlorothiophenol. This compound is then reacted with 4-methoxybenzylamine to form 3,4-dichloro-N-(4-methoxybenzyl)thiophen-2-amine. The final step involves the reaction of this compound with acryloyl chloride and potassium cyanide to form 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been widely used in scientific research as a JAK2 inhibitor. JAK2 is a tyrosine kinase that plays a critical role in cytokine signaling and is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of JAK2 signaling has been implicated in a number of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-tumor effects in a variety of cell types and animal models. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models of inflammatory diseases. 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has also been used to study the role of JAK2 in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-14-5-3-13(4-6-14)21-17(22)12(10-20)8-11-2-7-15(18)16(19)9-11/h2-9H,1H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWGBXBQGAHFQO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)



![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5789839.png)


![N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B5789845.png)

![methyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5789863.png)
![2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5789870.png)